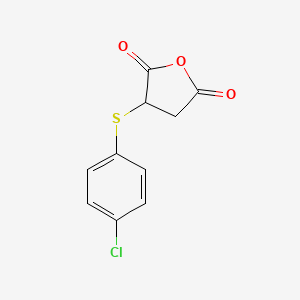

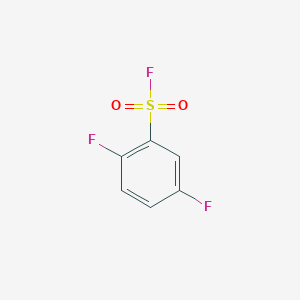

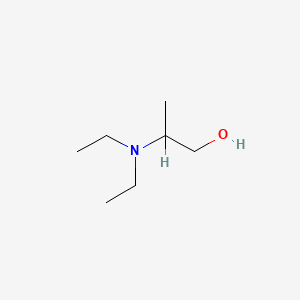

![molecular formula C14H16Cl2N2O2 B3032962 2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride CAS No. 64897-02-5](/img/structure/B3032962.png)

2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride

Overview

Description

The compound "2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride" is a derivative of 1,4-dihydronaphthalene-1,4-dione, which is a compound that has been known to exist as a stable tautomer alongside 1,4-dihydroxynaphthalene for over 25 years. The interest in such compounds has increased due to their potential as starting materials for synthesis .

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, related compounds have been synthesized through multi-step procedures. For instance, the synthesis of 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine hydrochloride involves a one-step synthesis of a key intermediate, 1-(6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, followed by transformations of functional groups . This suggests that the synthesis of the compound may also involve multi-step reactions, possibly starting from a tetrahydronaphthalene derivative and introducing the appropriate amino and chloro substituents through subsequent reactions.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione, has been analyzed using single crystal X-ray diffraction. These molecules are non-planar, with significant torsion angles around the N–C(naphthoquinone) bond. Hydrogen bonds such as N–H···O and N–H···Cl are present in the crystal structures . These findings provide insight into the potential molecular structure of "2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride", suggesting it may also exhibit non-planarity and hydrogen bonding.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the compound . However, the related compound 1,4-dihydronaphthalene-1,4-dione has been used in asymmetric reduction reactions and has been studied in its complexed form with [Cr(CO)3]. This indicates that the compound may also participate in similar reactions, potentially serving as a substrate for asymmetric synthesis or complexation with transition metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride" are not directly reported in the provided papers. However, the properties of similar compounds, such as their crystal structures and hydrogen bonding patterns, have been characterized . These properties are crucial for understanding the reactivity, solubility, and potential applications of the compound. Given the structural similarities, it can be inferred that the compound may have similar solubility characteristics and may form similar intermolecular interactions.

Scientific Research Applications

Synthesis and Chemical Properties

This compound is related to 1,4-naphthoquinone derivatives, which are known for their versatility in organic synthesis. For instance, the synthesis of 1,4-naphthoquinone derivatives containing a melamine fragment showcases the chemical reactivity of such compounds, allowing for the creation of novel products with potential applications in material science and medicinal chemistry (Semenyuk et al., 2010).

Biological Activities

Derivatives of 1,4-naphthoquinones, such as the compound , have been explored for their antifungal and antibacterial properties. Research into nitrogen and sulfur-containing hetero-1,4-naphthoquinones has shown potent antifungal and antibacterial activities, suggesting their potential in developing new antimicrobial agents (Tandon et al., 2010).

Antioxidant Properties

The antioxidant activity of 1,4-naphthoquinone derivatives is another area of interest. For example, certain derivatives have been shown to exhibit significant antioxidant activity, indicating their potential utility in preventing oxidative stress-related diseases (Kumar et al., 2019).

Structural Analysis and Material Science

In material science, the structural analysis of sulfanyl substituted amino 1,4-naphthoquinone derivatives provides insights into their potential applications in developing new materials with unique electronic and optical properties (Yıldırım, 2017).

Anticancer Research

Certain 1,4-naphthoquinone derivatives are being investigated for their role in anticancer therapy. The synthesis and evaluation of these compounds, including their interactions with DNA and potential to induce apoptosis in cancer cells, are critical areas of research that could lead to new therapeutic agents (Lee & Denny, 1999).

Safety And Hazards

properties

IUPAC Name |

2-chloro-3-[2-(dimethylamino)ethylamino]naphthalene-1,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2.ClH/c1-17(2)8-7-16-12-11(15)13(18)9-5-3-4-6-10(9)14(12)19;/h3-6,16H,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOIIOKAMWYXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495802 | |

| Record name | 2-Chloro-3-{[2-(dimethylamino)ethyl]amino}naphthalene-1,4-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride | |

CAS RN |

64897-02-5 | |

| Record name | NSC300572 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-3-{[2-(dimethylamino)ethyl]amino}naphthalene-1,4-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dimethylamino)methyl]phenol hydrobromide](/img/structure/B3032883.png)

![(3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B3032884.png)

methanone](/img/structure/B3032887.png)

![2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B3032890.png)